molecular formula C9H13BrN2 B13548025 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-amine

1-(6-Bromopyridin-2-YL)-2-methylpropan-2-amine

Cat. No.: B13548025
M. Wt: 229.12 g/mol
InChI Key: LJMQKEYNHMLWME-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-2-YL)-2-methylpropan-2-amine is a chemical compound that features a bromopyridine moiety attached to a methylpropanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-amine typically involves multiple steps, including bromination, amination, and alkylation reactionsThe final step involves the alkylation of the amine to introduce the methylpropan-2-amine moiety .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromopyridin-2-YL)-2-methylpropan-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

1-(6-Bromopyridin-2-YL)-2-methylpropan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The methylpropan-2-amine group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Bromopyridin-2-YL)-2-methylpropan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

1-(6-bromopyridin-2-yl)-2-methylpropan-2-amine

InChI

InChI=1S/C9H13BrN2/c1-9(2,11)6-7-4-3-5-8(10)12-7/h3-5H,6,11H2,1-2H3

InChI Key

LJMQKEYNHMLWME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NC(=CC=C1)Br)N

Origin of Product

United States

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